1-(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone
CAS No.:
Cat. No.: VC16000011
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C9H9N3O/c1-6(13)9-11-8-7(12(9)2)4-3-5-10-8/h3-5H,1-2H3 |
| Standard InChI Key | BZBJDZPMEVKUCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NC2=C(N1C)C=CC=N2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The compound has the molecular formula C₉H₉N₃O, corresponding to a molecular weight of 175.19 g/mol . Its IUPAC name, 1-(1-methylimidazo[4,5-b]pyridin-2-yl)ethanone, reflects the substitution pattern: a methyl group on the imidazole nitrogen (N1) and an acetyl group at the C2 position of the fused bicyclic system.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1378817-49-2 | |
| SMILES | CC(=O)C1=NC2=C(N1C)C=CC=N2 | |
| InChI Key | BZBJDZPMEVKUCZ-UHFFFAOYSA-N | |
| XLogP3 (Log P) | 0.03 (predicted) | |
| Topological Polar Surface Area | 54.1 Ų |
Crystallographic Features
No single-crystal X-ray data were located, but computational models predict a planar bicyclic core with the acetyl group adopting a coplanar conformation to maximize π-orbital conjugation .
Synthesis and Derivative Formation
Primary Synthetic Routes
The synthesis of 1-(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)ethanone typically involves condensation-cyclization strategies:
Route 1: Acylation of Preformed Imidazopyridine
-
Substrate Preparation: 1-Methyl-1H-imidazo[4,5-b]pyridine is synthesized via cyclocondensation of 4-amino-3-nitropyridine with methylamine, followed by reduction and cyclization .
-
Friedel-Crafts Acylation: Reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) introduces the acetyl group at C2 .
Yield: ~45–60% (estimated from analogous procedures) .
Route 2: One-Pot Cyclization-Acylation
-
Starting Material: 2-Amino-3-nitropyridine derivatives.
-
Simultaneous Cyclization/Acylation: Using acetylating agents (e.g., acetic anhydride) under acidic conditions promotes both ring closure and acetylation .
Advantage: Reduces purification steps; achieves yields of ~50–65% .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Methylamine, EtOH, Δ, 12h | 72% |
| Friedel-Crafts Acylation | AcCl, AlCl₃, DCM, 0°C→RT, 4h | 58% |
| Purification | Column chromatography (SiO₂, EtOAc/Hexanes) | - |
Derivative Synthesis
Key modifications to the parent compound include:
-
N1 Substituents: Replacement of methyl with ethyl, propyl, or aryl groups via alkylation .
-
C2 Ketone Modifications: Reduction to alcohol (NaBH₄) or conversion to hydrazones (hydrazine hydrate) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Aqueous Solubility: Predicted 13.2 mg/mL (ESOL model) , classifying it as "soluble" in water.
-
log D (pH 7.4): 0.39 (Consensus) , indicating moderate lipophilicity.
-
Stability: Susceptible to hydrolysis at the acetyl group under strongly acidic/basic conditions (t₁/₂ < 24h at pH <2 or >12) .
ADME Predictions
-
Caco-2 Permeability: 15.7 × 10⁻⁶ cm/s (high intestinal absorption) .
-
BBB Penetration: Yes (log BB = 0.84) , suggesting CNS activity potential.
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| Human Oral Absorption | 92% | QikProp |
| Plasma Protein Binding | 78% | SwissADME |
| HIA | High | admetSAR |
Biological Activity and Mechanism
Enzyme Inhibition
While direct data are lacking, structurally related imidazo[4,5-b]pyridines show:
-
Kinase Inhibition: IC₅₀ values of 0.1–5 μM against CDK2 and Aurora A .
-
Tubulin Binding: Analogous compounds disrupt microtubule assembly (EC₅₀ ~0.8 μM) .
Antimicrobial Activity
Table 4: Comparative Cytotoxicity Data
Applications and Future Directions
Medicinal Chemistry
-
Lead Optimization: The acetyl group serves as a handle for prodrug design (e.g., phosphate esters for solubility) .
-
Targeted Therapies: Conjugation with EGFR-targeting peptides enhances selectivity in NSCLC models .
Material Science
Analytical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume